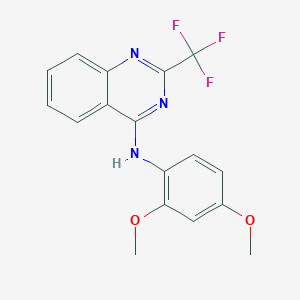

N-(2,4-dimethoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

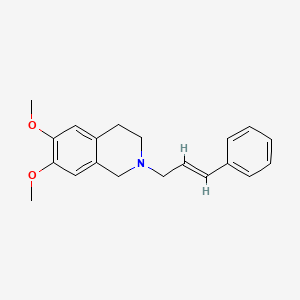

The synthesis of quinazoline derivatives involves versatile intermediates such as 2-(2-amino-4,5-dimethoxyphenyl)-6,7-disubstituted-1,2,3,4-tetrahydroquinolines, which are crucial for preparing a wide variety of quinazolines through reactions with triethyl orthoformate, cyanogen bromide, urea, and carbon disulfide in pyridine (Phillips & Castle, 1980). Another notable synthesis approach involves the reaction of hydrazones of 2-aminoacetophenone with triphosgene, leading to the formation of quinazolines, pyrazolo[1,5-c]quinazoline, and spiro quinazoline dimers (Alkhathlan et al., 2002).

Molecular Structure Analysis

The molecular structure and electronic properties of quinazoline derivatives have been extensively studied. For instance, a novel quinazoline derivative was synthesized and characterized, revealing that the molecular stability is mainly due to weak but collective contributions of significant intra and intermolecular hydrogen bond interactions, quantified by Hirshfeld surface analysis (Gandhi et al., 2020).

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, leading to novel compounds with potential biological activities. For example, the reaction of 4-chloro-7-fluoro-6-nitro-quinazoline through substitution with phenylamine, nucleophilic substitution reaction, and reduction reaction resulted in a compound with promising biological activities (Ouyang et al., 2016).

Physical Properties Analysis

The physical properties, such as crystal structure, are crucial for understanding the interactions and stability of quinazoline derivatives. The title compound, C17H14F3N3O2·2C2H5OH, synthesized through the reaction of 4-chloro-6,7-dimethoxyquinazoline and 3-(trifluromethyl)aniline, exhibits normal bond lengths and angles. Its crystal packing is stabilized by intermolecular hydrogen bonds and π–π stacking interactions (Xia, 2005).

Chemical Properties Analysis

The chemical properties of quinazoline derivatives are highlighted by their reactivity and the formation of novel compounds with specific functionalities. The synthesis of N-heterocycles using N,N-dimethylethanolamine (DMEA) as a C1 synthon exemplifies the versatility of quinazoline derivatives in forming pyrrolo[1,2-a]quinoxalines, quinazolin-4-ones, and benzo[4,5]imidazoquinazolines, showcasing their potential in synthetic chemistry (Geng et al., 2022).

Propriétés

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-(trifluoromethyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O2/c1-24-10-7-8-13(14(9-10)25-2)21-15-11-5-3-4-6-12(11)22-16(23-15)17(18,19)20/h3-9H,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXFHCERRUADVMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{5-chloro-2-[(2,4-dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B5843187.png)

![N-[3-(trifluoromethyl)phenyl]-1-azepanecarbothioamide](/img/structure/B5843197.png)

![2-{4-[(4-tert-butylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5843208.png)

![5-[(3,4-difluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B5843217.png)

![ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5843227.png)

![N~3~-acetyl-N~1~-[4-(acetylamino)phenyl]-beta-alaninamide](/img/structure/B5843234.png)

![N-[2-(acetylamino)phenyl]-4-chlorobenzamide](/img/structure/B5843243.png)

![methyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5843255.png)

![2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5843264.png)

![3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde (4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B5843288.png)

![3,5,5-trimethyl-2-(methylthio)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5843292.png)